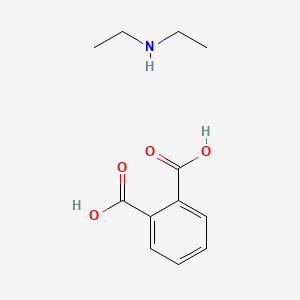
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate typically involves the reaction of dodecylamine with diethyl sulfate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of dodecylamine with diethyl sulfate to form N,N-diethyl-dodecylamine.
Step 2: Reaction of N,N-diethyl-dodecylamine with 2-chloroethanol to form N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride.
Step 3: Conversion of N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride to this compound by reacting with sodium ethanesulfonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties make it useful in the extraction and purification of membrane proteins.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles. This action enhances the solubility of hydrophobic compounds and facilitates their interaction with aqueous environments. The molecular targets include cell membranes and hydrophobic molecules, where it disrupts lipid bilayers and enhances permeability.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct surfactant properties compared to other similar compounds. While N-(2-Hydroxyethyl)dodecanamide and N,N-Bis(2-hydroxyethyl)dodecanamide also exhibit surfactant properties, they lack the ethanesulfonate group, making them less effective in reducing surface tension. N-(2-Hydroxyethyl)ethylenediamine, on the other hand, is more commonly used as a ligand in coordination chemistry rather than as a surfactant.
Eigenschaften
CAS-Nummer |
824944-74-3 |
|---|---|
Molekularformel |
C20H45NO4S |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
dodecyl-diethyl-(2-hydroxyethyl)azanium;ethanesulfonate |
InChI |
InChI=1S/C18H40NO.C2H6O3S/c1-4-7-8-9-10-11-12-13-14-15-16-19(5-2,6-3)17-18-20;1-2-6(3,4)5/h20H,4-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZQUMIJOIEJUHOE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CCO.CCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


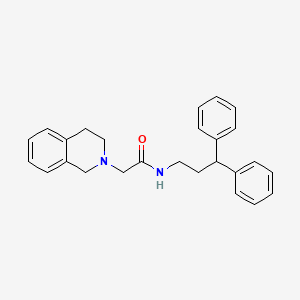
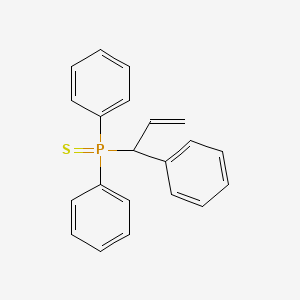
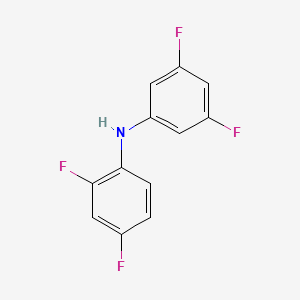
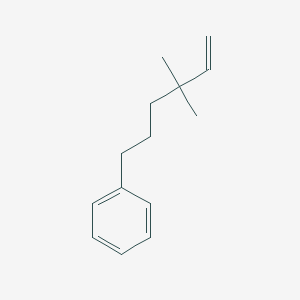
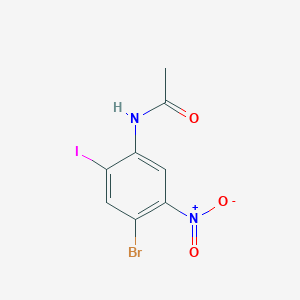
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
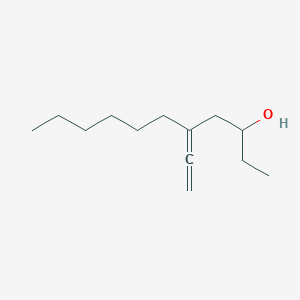
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
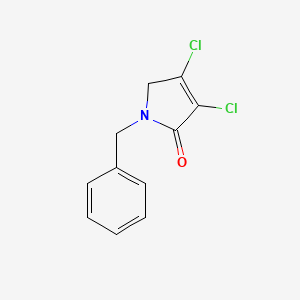
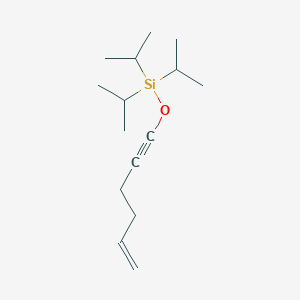
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
